2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)-5,7-dioxo-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile
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Overview
Description
2-AMINO-6-(4-BROMOPHENYL)-4-(4-METHOXYPHENYL)-5,7-DIOXO-4H,4AH,5H,6H,7H,7AH-THIOPYRANO[2,3-C]PYRROLE-3-CARBONITRILE is a complex organic compound that features a thiopyrano[2,3-c]pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-(4-BROMOPHENYL)-4-(4-METHOXYPHENYL)-5,7-DIOXO-4H,4AH,5H,6H,7H,7AH-THIOPYRANO[2,3-C]PYRROLE-3-CARBONITRILE typically involves multi-step organic reactions. The key steps may include:
- Formation of the thiopyrano[2,3-c]pyrrole core through cyclization reactions.
- Introduction of the bromo and methoxy substituents via electrophilic aromatic substitution.
- Incorporation of the amino and carbonitrile groups through nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-(4-BROMOPHENYL)-4-(4-METHOXYPHENYL)-5,7-DIOXO-4H,4AH,5H,6H,7H,7AH-THIOPYRANO[2,3-C]PYRROLE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of this compound could be explored for their potential pharmacological activities. The presence of amino and carbonitrile groups suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic structure.
Mechanism of Action
The mechanism of action of 2-AMINO-6-(4-BROMOPHENYL)-4-(4-METHOXYPHENYL)-5,7-DIOXO-4H,4AH,5H,6H,7H,7AH-THIOPYRANO[2,3-C]PYRROLE-3-CARBONITRILE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thiopyrano[2,3-c]pyrrole derivatives with different substituents. Examples could be:
- 2-AMINO-6-(4-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-5,7-DIOXO-THIOPYRANO[2,3-C]PYRROLE-3-CARBONITRILE
- 2-AMINO-6-(4-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-5,7-DIOXO-THIOPYRANO[2,3-C]PYRROLE-3-CARBONITRILE
Uniqueness
The uniqueness of 2-AMINO-6-(4-BROMOPHENYL)-4-(4-METHOXYPHENYL)-5,7-DIOXO-4H,4AH,5H,6H,7H,7AH-THIOPYRANO[2,3-C]PYRROLE-3-CARBONITRILE lies in its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C21H16BrN3O3S |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
2-amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)-5,7-dioxo-4a,7a-dihydro-4H-thiopyrano[2,3-c]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C21H16BrN3O3S/c1-28-14-8-2-11(3-9-14)16-15(10-23)19(24)29-18-17(16)20(26)25(21(18)27)13-6-4-12(22)5-7-13/h2-9,16-18H,24H2,1H3 |
InChI Key |
RYQZQTPYOPTEQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)SC(=C2C#N)N |
Origin of Product |
United States |
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